

# Theoretical Analysis of 2-Amino-4,6-dimethylpyridine: A Computational Chemistry Perspective

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## Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the molecular structure and properties of **2-Amino-4,6-dimethylpyridine**. The document synthesizes data from various computational chemistry studies, focusing on the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. The methodologies employed in these theoretical investigations are detailed to provide a reproducible framework for further research.

## Molecular Structure and Optimized Geometry

The equilibrium geometry of **2-Amino-4,6-dimethylpyridine** has been determined through quantum chemical calculations. Density Functional Theory (DFT) is the most commonly employed method for geometry optimization, providing a good balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p). These calculations yield the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Below is a summary of the key structural parameters obtained from DFT/B3LYP/6-31G(d,p) calculations in the gas phase.

**Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)**

Parameter	Bond/Angle	Value (Å or °)
Bond Lengths	C1-C2	1.39 Å
C2-N3	1.34 Å	
N3-C4	1.33 Å	
C4-C5	1.40 Å	
C5-C6	1.39 Å	
C6-C1	1.39 Å	
C1-N7	1.37 Å	
N7-H8	1.01 Å	
N7-H9	1.01 Å	
C2-C10	1.51 Å	
C4-C11	1.51 Å	
Bond Angles	C6-C1-C2	117.9 °
C1-C2-N3	122.8 °	
C2-N3-C4	117.2 °	
N3-C4-C5	122.9 °	
C4-C5-C6	119.3 °	
C5-C6-C1	119.9 °	
C2-C1-N7	121.1 °	
C6-C1-N7	121.0 °	
H8-N7-H9	117.0 °	

## Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations are crucial for the assignment of the observed spectral bands to specific molecular vibrations. The calculated harmonic vibrational frequencies, obtained at the same level of theory as the geometry optimization, are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

## Table 2: Theoretical and Experimental Vibrational Frequencies

Vibrational Mode	Calculated Frequency (cm <sup>-1</sup> )	Experimental FT-IR (cm <sup>-1</sup> )	Experimental FT-Raman (cm <sup>-1</sup> )
NH <sub>2</sub> asymmetric stretching	3550	3354	-
NH <sub>2</sub> symmetric stretching	3450	3158	-
C-H aromatic stretching	3100-3000	2979	-
C-H aliphatic stretching	3000-2900	2918	-
C=C stretching	1640	1633	1609
NH <sub>2</sub> scissoring	1610	-	-
C=N stretching	1580	-	-
C-NH <sub>2</sub> stretching	1450	1446	-
CH <sub>3</sub> symmetric bending	1380	-	-
C-C stretching	1240	1234	-
C-H out-of-plane bending	1165	1161	-
C-N in-plane bending	990	989	-
NH <sub>2</sub> wagging	710	704	-

## Electronic Properties

The electronic properties of **2-Amino-4,6-dimethylpyridine**, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability of the molecule. These properties are typically calculated using DFT and Time-Dependent DFT (TD-DFT).

**Table 3: Calculated Electronic Properties**

Property	Value (eV)
HOMO Energy	-5.544
LUMO Energy	-0.087
HOMO-LUMO Energy Gap	5.457

## Computational Methodology

The theoretical data presented in this guide were primarily obtained using the following computational protocol.

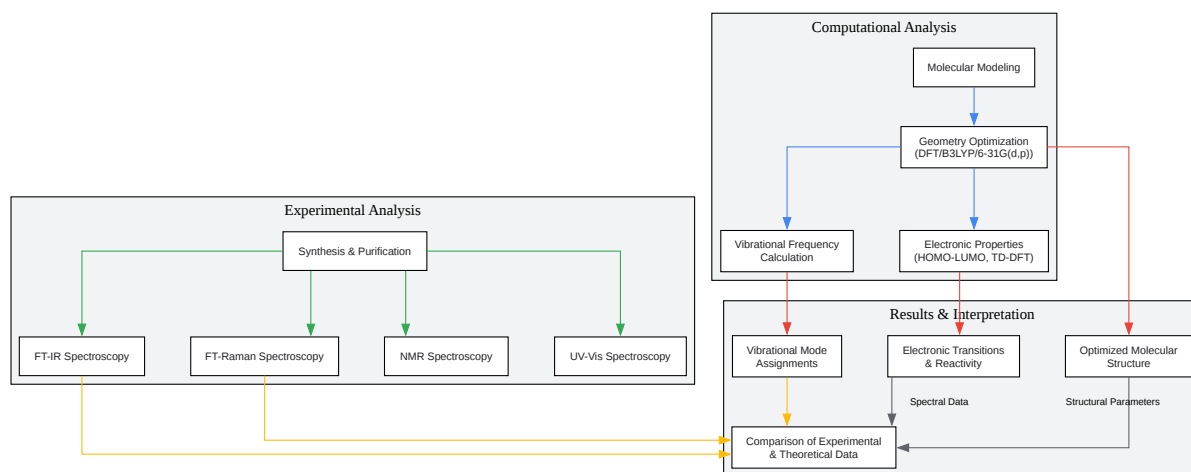
Software: Gaussian 09 program package.[\[1\]](#)

Methodology:

- **Geometry Optimization:** The molecular structure of **2-Amino-4,6-dimethylpyridine** was optimized without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT) with Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[\[1\]](#) The 6-31G(d,p) basis set was employed for these calculations.[\[1\]](#)
- **Vibrational Frequency Calculation:** Following the geometry optimization, harmonic vibrational frequencies were calculated at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to aid in the assignment of experimental vibrational spectra.
- **Electronic Properties Calculation:** The energies of the frontier molecular orbitals (HOMO and LUMO) were also obtained from the DFT calculations. Electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, often with the polarizable continuum model (PCM) to simulate solvent effects.[\[1\]](#)

## Visualization of the Theoretical Study Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecular structure, integrating both experimental and computational approaches.



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Caption: Workflow for theoretical and experimental analysis.

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## References

- 1. researchgate.net [researchgate.net]
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